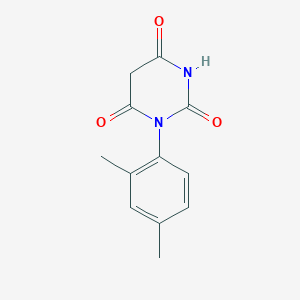

1-(2,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

An efficient method for the synthesis of similar pyrimidine derivatives has been developed by treating 2-hydroxychalcones and 1,3-dimethylbarbituric acid in refluxing toluene in the presence of amberlyst-15 as a catalyst in air . The process involves a domino sequence of Michael addition, cyclization, and aerial oxidation .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with two nitrogen atoms and four carbon atoms. The specific structure of “this compound” would include additional functional groups attached to the pyrimidine ring .Chemical Reactions Analysis

The synthesis of “this compound” involves a series of chemical reactions, including Michael addition, cyclization, and aerial oxidation . These reactions lead to the formation of the pyrimidine ring and the attachment of the 2,4-dimethylphenyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For instance, similar compounds have been described as having interesting properties of free rotation around the bond linking the two heterocyclic moieties .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound and its derivatives have been the subject of diverse synthetic methodologies, highlighting their significance in chemical synthesis. A study by Kobayashi et al. (2000) demonstrated a one-step synthesis of Furo[2,3-d]Pyrimidine-2,4(1H,3H)-Diones using 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, showcasing the compound's utility in producing heterocyclic compounds with potential biological activities (Kobayashi et al., 2000). Similarly, Elinson et al. (2018) reported a fast and efficient 'on-solvent' cascade assembling of the compound with salicylaldehydes, yielding derivatives with pharmacologically active fragments (Elinson et al., 2018).

Molecular Modeling and Potential Biological Activities

The compound and its derivatives have been explored for their potential biological applications, particularly in the realm of anticancer drug development. For instance, a study by Santana et al. (2020) highlighted the synthesis of chromene derivatives from dimedone and barbituric acid, with subsequent molecular modeling studies suggesting potential as DNA intercalators, qualifying them as leads for new anticancer drugs (Santana et al., 2020).

Structural Analysis and Interactions

Extensive structural analysis has been conducted on the compound's derivatives, revealing intricate intermolecular interactions and potential for molecular recognition. For example, a study by Silva et al. (2005) delved into the structures of various derivatives, uncovering no direction-specific intermolecular interactions but detailing the presence of intramolecular hydrogen bonds, contributing to the understanding of molecular arrangements and interactions in these compounds (Silva et al., 2005).

Propriétés

IUPAC Name |

1-(2,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7-3-4-9(8(2)5-7)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDUXFLNNGLJKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)CC(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677476 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2,4-dioxo-3-phenyl-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406575.png)

![(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2406576.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2406578.png)

![6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B2406580.png)

![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2406581.png)

![N-(4-acetylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406589.png)

![2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2406590.png)